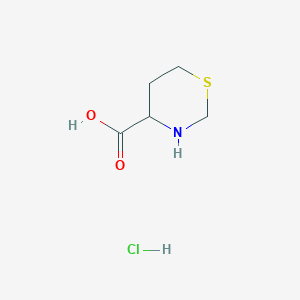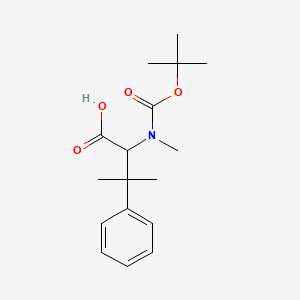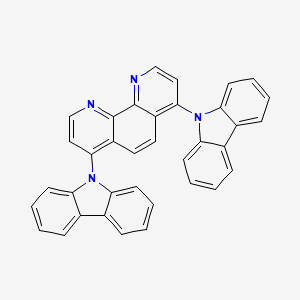
2-(Carboxymethyl)-5-methylbenzoic acid
Descripción general
Descripción
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). In the case of “2-(Carboxymethyl)-5-methylbenzoic acid”, this compound would be a derivative of benzoic acid, which is a simple aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (the base structure of benzoic acid) with a carboxymethyl group (-CH2-COOH) attached at the 2-position and a methyl group (-CH3) attached at the 5-position .Chemical Reactions Analysis
Carboxymethyl compounds, like “this compound”, can participate in various chemical reactions. They can act as weak acids, donating a proton from the carboxyl group, or they can undergo reactions at the aromatic ring or the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Carboxymethyl compounds are generally soluble in water due to their polar carboxyl groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-(Carboxymethyl)-5-methylbenzoic acid has been utilized in the synthesis and characterization of various compounds. For instance, it is involved in the synthesis of Chloranthraniliprole, a compound used in agricultural practices, by undergoing a series of chemical reactions including hydrogenation, chlorination, and aminolysis (Zheng Jian-hong, 2012). Similarly, its derivatives have been synthesized for the purpose of identifying aromatic constituents in calichemicin antibiotics, which are significant in pharmaceutical research (K. V. Laak & H. Scharf, 1989).
Coordination Chemistry
In coordination chemistry, derivatives of this compound have been used to create new ligands for metal complexes. These ligands have been shown to support copper(II) paddlewheel-like structures, indicating their potential in developing novel coordination compounds with unique structural and magnetic properties (Antoine Gomila et al., 2014).
Reactivity Studies
The reactivity of this compound and its derivatives has been extensively studied. Research has investigated the effects of substituents on the reactivity of its carboxyl group. These studies provide valuable insights into the chemical behavior of this compound and its derivatives under various conditions (J. Roberts & C. M. Regan, 1954).
Biological Applications
In biological applications, compounds related to this compound have been used in the synthesis of intermediates for anti-cancer drugs. These intermediates play a crucial role in the development of drugs that inhibit key enzymes like thymidylate synthase, essential in cancer treatment (Cao Sheng-li, 2004).
Coordination Polymers
The compound has also been involved in the creation of coordination polymers. For example, cobalt complexes using derivatives of this compound have been synthesized, exhibiting unique three-dimensional structures and highlighting the compound's role in the development of new materials (V. Pedireddi & S. Varughese, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(carboxymethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-2-3-7(5-9(11)12)8(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGCMZUBYKXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
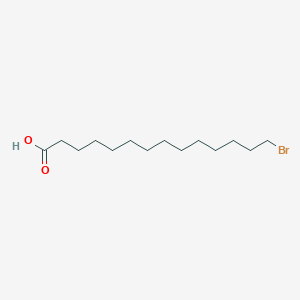
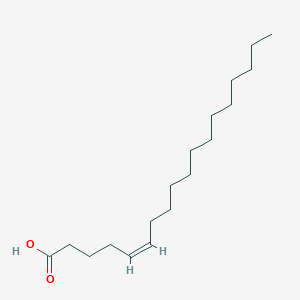
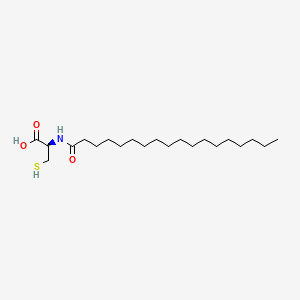
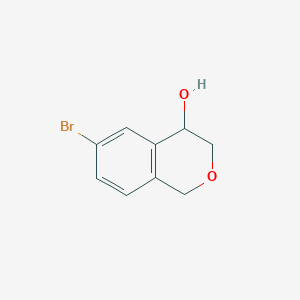
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

